N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
CAS No.: 920115-28-2
Cat. No.: VC21384891
Molecular Formula: C15H15N3O2
Molecular Weight: 269.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920115-28-2 |
|---|---|
| Molecular Formula | C15H15N3O2 |
| Molecular Weight | 269.3g/mol |
| IUPAC Name | N-[(1-ethylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C15H15N3O2/c1-2-18-12-7-4-3-6-11(12)17-14(18)10-16-15(19)13-8-5-9-20-13/h3-9H,2,10H2,1H3,(H,16,19) |
| Standard InChI Key | TYPXXHAZSJNOPH-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
| Canonical SMILES | CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Introduction
N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide is a synthetic organic compound belonging to the class of carboxamides, specifically categorized under benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are attributed to the presence of a benzimidazole moiety and a furylcarboxamide group. The benzimidazole ring is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Synthesis Methods
The synthesis of N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide typically involves the reaction of benzimidazole derivatives with furan-based carboxylic acids or their derivatives. The process requires controlled conditions to optimize yield and purity, including the use of appropriate solvents and temperature control.
Synthesis Steps
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Preparation of Benzimidazole Derivatives: This involves synthesizing or obtaining the necessary benzimidazole precursors.
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Reaction with Furan-Based Carboxylic Acids: The benzimidazole derivatives are then reacted with furan-based carboxylic acids or their derivatives to form the desired compound.
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Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions and Stability
N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide can undergo various chemical reactions typical for carboxamides, including hydrolysis under acidic or basic conditions. These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to proceed efficiently without side reactions.
Chemical Reactions Table
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic or Basic Conditions | Corresponding carboxylic acid and amine |
| Other Reactions | Specific conditions (e.g., catalysts, temperature) | Vary depending on the reaction |
Potential Biological Activities
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Antimicrobial Activity: Similar benzimidazole derivatives have shown antimicrobial properties.
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Anticancer Activity: The benzimidazole moiety is known for its anticancer potential.
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Other Activities: Further studies may reveal additional biological activities.
Spectroscopic Characterization
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and infrared spectroscopy provide insights into the functional groups present in the compound. Characteristic peaks in the NMR spectrum can indicate hydrogen atoms associated with different molecular environments within the compound.
Spectroscopic Data Table
| Spectroscopic Technique | Key Features |
|---|---|
| NMR | Characteristic peaks indicating hydrogen environments |
| Infrared Spectroscopy | Absorption bands corresponding to functional groups |
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